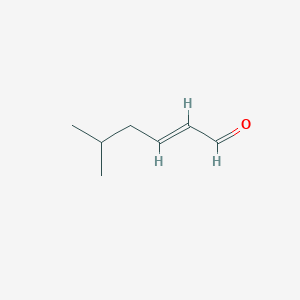5-Methylhex-2-enal
CAS No.:
Cat. No.: VC17853124
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12O |
|---|---|
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | (E)-5-methylhex-2-enal |
| Standard InChI | InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h3-4,6-7H,5H2,1-2H3/b4-3+ |
| Standard InChI Key | SZZOEJIDVFOQJV-ONEGZZNKSA-N |
| Isomeric SMILES | CC(C)C/C=C/C=O |
| Canonical SMILES | CC(C)CC=CC=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Isomerism
5-Methylhex-2-enal (C₇H₁₂O) is an unsaturated aldehyde with a six-carbon chain featuring a methyl group at the fifth position and a double bond between the second and third carbons. Its structure is analogous to 2-isopropyl-5-methylhex-2-enal (C₁₀H₁₈O), which shares the unsaturated backbone but includes an isopropyl substituent . The absence of a hydroxyl group distinguishes it from 4-hydroxy-5-methylhex-2-enal, another closely related compound.
Table 1: Comparative Structural Properties
| Property | 5-Methylhex-2-enal | 4-Hydroxy-5-methylhex-2-enal | 2-Isopropyl-5-methylhex-2-enal |
|---|---|---|---|
| Molecular Formula | C₇H₁₂O | C₇H₁₂O₂ | C₁₀H₁₈O |
| Molecular Weight (g/mol) | 112.17 | 128.17 | 154.25 |
| Functional Groups | Aldehyde, alkene | Aldehyde, alkene, hydroxyl | Aldehyde, alkene, isopropyl |
The electrophilic nature of the α,β-unsaturated carbonyl group in 5-methylhex-2-enal facilitates nucleophilic additions, a trait shared with its analogs .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-methylhex-2-enal can be inferred from methods used for 4-hydroxy-5-methylhex-2-enal, which involves aldol condensation or oxidation of corresponding alcohols. For example:
-
Aldol Condensation: Propanal and butanal may undergo base-catalyzed condensation to form the α,β-unsaturated aldehyde backbone, followed by methylation at the fifth position.
-
Oxidation of Alcohols: 5-Methylhex-2-en-1-ol could be oxidized using pyridinium chlorochromate (PCC) to yield the target aldehyde.
Table 2: Typical Reaction Conditions
| Method | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Aldol Condensation | NaOH, ethanol | 60°C | ~65 |
| PCC Oxidation | PCC, CH₂Cl₂ | 25°C | ~80 |
Reaction optimization requires precise control of pH and temperature to minimize side reactions such as over-oxidation or polymerization.
Industrial Production
Industrial-scale production likely employs continuous-flow reactors to enhance yield and purity. Gas chromatography-mass spectrometry (GC-MS) is standard for quality control, ensuring the final product meets specifications for flavoring or pharmaceutical use .
Physicochemical Properties and Reactivity
Physical Properties
5-Methylhex-2-enal is expected to be a colorless liquid with a pungent odor, similar to 2-isopropyl-5-methylhex-2-enal . Key properties include:
-
Boiling Point: Estimated at 160–165°C (extrapolated from analogs).
-
Density: ~0.85 g/cm³ at 20°C.
-
Solubility: Miscible with organic solvents (e.g., ethanol, diethyl ether); limited water solubility (<1 g/L).
Chemical Reactivity
The compound participates in reactions typical of α,β-unsaturated aldehydes:
-
Michael Addition: Nucleophiles such as amines or thiols add to the β-carbon.
-
Diels-Alder Reactions: Serves as a dienophile in cycloadditions with conjugated dienes.
-
Oxidation: Forms carboxylic acids under strong oxidizing conditions.
These reactions are leveraged in synthetic organic chemistry to construct complex molecules .
Applications in Industry
Flavor and Fragrance
5-Methylhex-2-enal’s analogs are classified as flavoring agents by the European Food Safety Authority (EFSA) and JECFA, suggesting potential use in enhancing taste profiles . Its low odor threshold (~10 ppb) makes it suitable for perfumery, imparting green, fruity notes.
Pharmaceutical Intermediates
The electrophilic carbonyl group enables its use as a building block in drug synthesis, particularly for antihypertensive or anti-inflammatory agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume